2-Bromo-5-chlorothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-5-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-4-2(5(8)9)1-3(7)10-4/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQOPHPWZLBIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Chlorination of Thiophene Precursors
A common strategy involves introducing bromine and chlorine substituents onto a thiophene ring prior to carboxylation. For example, 3-methylthiophene can serve as a starting material due to the methyl group’s potential for oxidation to a carboxylic acid. Bromination at the 2-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃. Subsequent chlorination at the 5-position employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (–10 to 25°C) to minimize polychlorination.
Key Challenges :
Carboxylation via Oxidation of Aldehyde Intermediates
Following halogenation, the methyl group is oxidized to a carboxylic acid. Jones reagent (CrO₃ in H₂SO₄) effectively converts 2-bromo-5-chlorothiophene-3-carbaldehyde to the target acid, yielding >90% purity under optimized conditions. Alternatively, potassium permanganate (KMnO₄) in acidic or basic media offers a milder approach but with lower yields (70–75%).
Representative Data :
| Oxidation Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones Reagent | 5–25 | 85–90 | 92–95 |
| KMnO₄ | 50–70 | 70–75 | 85–88 |
Carboxylation Followed by Halogenation
Friedel-Crafts Acylation and Halogenation
This route begins with thiophene-3-carboxylic acid, where Friedel-Crafts acylation introduces acetyl groups to activate specific ring positions. Subsequent bromination and chlorination using AlCl₃ as a catalyst yield the dihalogenated product. However, this method faces limitations:
Grignard Reagent-Mediated Halogenation
A Grignard reagent approach involves reacting 3-carboxythiophene with organomagnesium compounds to transiently deprotonate the ring, facilitating directed halogenation. For example:
-
Deprotonation : Treatment with isopropylmagnesium bromide (iPrMgBr) generates a nucleophilic intermediate.
-
Bromination/Chlorination : Electrophilic halogen sources (e.g., Br₂, Cl₂) target the activated positions.
Advantages :
-
Improved regiocontrol compared to Friedel-Crafts.
-
Scalable for industrial applications.
One-Pot Synthesis Strategies
Simultaneous Halogenation and Oxidation
The patent CN108840854B describes a one-pot method for 5-chlorothiophene-2-carboxylic acid synthesis, adaptable for the target compound. Key steps include:
-
Chlorination : Introducing Cl₂ into 2-thiophenecarboxaldehyde at –5 to 25°C.
-
Oxidation : Treating the intermediate with liquid NaOH and Cl₂, followed by acidification to precipitate the product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Br₂/Cl₂, –5–25°C, 1–20 h | 2-Bromo-5-chlorothiophene-3-carbaldehyde |
| Oxidation | NaOH, Cl₂, 15–30°C | Crude carboxylic acid |
| Purification | Recrystallization (EtOH/H₂O) | 92–96% purity |
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Direct Halogenation | 70–85 | 85–92 | Byproduct formation |
| Grignard-Mediated | 80–88 | 90–94 | Moisture sensitivity |
| One-Pot Synthesis | 75–82 | 88–93 | High Cl₂/Br₂ consumption |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiophenes with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)
- Structural Differences: Replaces the carboxylic acid at position 3 with a methyl ester and introduces an amino group at position 3. Bromine is retained at position 5, but chlorine is absent.
- Functional Impact: The methyl ester reduces acidity compared to the free carboxylic acid in the target compound. The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions.
- Applications: Likely used as an intermediate in drug synthesis, leveraging the amino group for further functionalization .
5-Bromo-3-chlorobenzene-1,2-diamine
- Structural Differences: A benzene derivative with bromine (position 5), chlorine (position 3), and two amino groups (positions 1 and 2).
- Functional Impact: The benzene ring increases aromatic stability but lacks the sulfur atom, altering electronic conjugation. Amino groups confer basicity and participation in hydrogen bonding, contrasting with the acidic carboxylic acid in the target compound.
- Applications: Potential use in polymer chemistry or as a ligand due to its diamine structure .
(3-Bromo-5-chlorophenyl)boronic Acid
- Structural Differences : Benzene ring with bromine (position 3), chlorine (position 5), and a boronic acid group.
- Functional Impact :
- The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid-containing target compound.
- Halogen positions (3 and 5 vs. 2 and 5 in the thiophene) influence steric and electronic effects.
- Applications : Widely used in aryl-aryl bond formation for material science applications .
5-Bromo-2-hydroxy-3-biphenylcarboxylic Acid
- Structural Differences : Biphenyl system with bromine (position 5), hydroxyl (position 2), and carboxylic acid (position 3).
- Functional Impact: The biphenyl structure increases molecular rigidity and π-conjugation, enhancing UV absorption properties. Hydroxyl and carboxylic acid groups create a highly polar structure, differing from the monofunctional thiophene analog.
- Applications: Potential use in organic electronics or as a metal chelator .
2-Bromo-5-(trifluoromethyl)benzoic Acid
- Structural Differences : Benzoic acid derivative with bromine (position 2) and a trifluoromethyl group (position 5).
- Functional Impact :
- The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the chloro-substituted thiophene analog.
- The benzene ring lacks sulfur, altering resonance stabilization.
- Applications : Used in medicinal chemistry for its metabolic stability and lipophilicity .
Biological Activity
2-Bromo-5-chlorothiophene-3-carboxylic acid is a halogenated thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with bromine and chlorine atoms, which contribute to its unique chemical reactivity. The compound can be synthesized through various methods, including halogenation reactions, which allow for further functionalization and the creation of complex derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The halogen substituents can facilitate nucleophilic substitutions and coupling reactions, leading to the formation of bioactive derivatives. These derivatives may modulate the activity of enzymes or receptors through binding interactions.
Biological Activities
-
D-Amino Acid Oxidase Inhibition :
A study identified thiophene-carboxylic acids as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme implicated in various neuropsychiatric disorders. This compound and its analogs demonstrated significant inhibitory activity, with IC50 values indicating potent efficacy (e.g., 0.04 µM for 5-chlorothiophene-3-carboxylic acid) . -
Antibacterial Properties :
Research has shown that compounds derived from this compound exhibit antibacterial activity against Escherichia coli. For instance, synthesized derivatives showed IC50 values ranging from 51.4 to 79.13 μg/mL, indicating their potential as antibacterial agents . -
Antioxidant Activity :
Several derivatives of this compound have been evaluated for their antioxidant properties. Compounds such as 2a, 2d, and 3c displayed significant antioxidant activities, suggesting that they may protect against oxidative stress .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have emphasized the structure-activity relationship (SAR) of thiophene derivatives, indicating that small substituents on the thiophene ring are well-tolerated and can enhance biological activity. For example, modifications at the 5-position significantly improved DAO inhibition compared to larger substituents or substitutions at other positions .
Q & A
Basic: What synthetic routes are optimal for preparing 2-Bromo-5-chlorothiophene-3-carboxylic acid with high regioselectivity?
Answer:
- Methodology: Start with a halogenated thiophene scaffold (e.g., 5-Bromo-2-thiophenecarboxylic acid derivatives) . Use electrophilic aromatic substitution (EAS) to introduce chlorine at the 5-position. Monitor regioselectivity via in situ NMR or LC-MS to confirm substitution patterns.
- Key Considerations: Substituent directing effects (bromo at position 2 activates position 5 for chlorination). Optimize reaction temperature (e.g., 0–5°C) to minimize side products like dihalogenated byproducts .
Basic: How can purity and structural integrity be validated for this compound post-synthesis?
Answer:
- Analytical Workflow:
- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array): Compare retention times and UV spectra with reference standards (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid, CAS 162848-23-9) .
- NMR Spectroscopy: Confirm substitution patterns via -NMR (e.g., thiophene ring protons at δ 7.2–7.8 ppm) and -NMR (carboxylic acid carbonyl at ~170 ppm) .
- Melting Point Analysis: Cross-check with literature values (e.g., 155–156°C for structurally similar bromo-chloro thiophenes) .
Advanced: How do steric and electronic effects influence cross-coupling reactions involving this compound?
Answer:
- Mechanistic Insight: The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings, while the chlorine at position 5 stabilizes the thiophene ring via electron withdrawal, enhancing reactivity .
- Experimental Design: Use Pd(PPh) as a catalyst with arylboronic acids. Monitor coupling efficiency via GC-MS and adjust solvent polarity (e.g., DMF vs. THF) to optimize yields .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?
Answer:
- Methodology:
- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for bromine displacement.
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., bromine at position 2) using SMILES/InChI data (e.g., Canonical SMILES: OC(=O)c1cnc(c(c1)Br)Cl) .
- Benchmarking: Compare with analogs like 5-Bromo-6-chloropyridine-3-carboxylic acid (CAS 19120) to validate predictive accuracy .
Advanced: How to resolve contradictions in reported reaction yields for carboxylate derivatization?
Answer:
- Root-Cause Analysis:
- Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., decarboxylated products or esterification side reactions).
- Reaction Monitoring: Employ in situ IR spectroscopy to track carboxylic acid conversion kinetics.
- Control Experiments: Test anhydrous vs. hydrated conditions; moisture can hydrolyze activated esters (e.g., NHS esters) .
Basic: What strategies mitigate decomposition during storage?
Answer:
- Stability Protocol:
- Temperature Control: Store at –20°C in amber vials to prevent photodegradation (similar to 2-Bromothiophenol storage guidelines) .
- Desiccation: Use vacuum-sealed containers with molecular sieves to avoid hydrolysis of the carboxylic acid group .
Advanced: How does the compound’s electronic structure influence its fluorescence properties?
Answer:
- Spectroscopic Analysis:
- TD-DFT Modeling: Simulate UV-Vis absorption spectra and compare with experimental data (λmax ~280 nm for thiophene derivatives) .
- Solvatochromism Studies: Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shift with dipole moment .
Basic: What chromatographic methods separate this compound from regioisomers?
Answer:
- HPLC Optimization:
- Column: C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus).
- Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
- Validation: Compare with 2-Bromo-4-chlorophenylacetic acid (CAS 52864-56-9) retention profiles .
Advanced: Can this compound act as a ligand in coordination chemistry?
Answer:
- Coordination Studies:
- Synthesis: React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water mixtures.
- Characterization: Use X-ray crystallography or EPR spectroscopy to confirm metal-ligand binding via the carboxylate and halide groups .
Advanced: How to design a SAR study for derivatives of this compound in medicinal chemistry?
Answer:
- Strategy:
- Core Modifications: Syntesterize derivatives (e.g., amides, esters) and test bioactivity against target enzymes (e.g., kinases).
- Data Analysis: Use multivariate regression to correlate substituent electronegativity (Hammett σ values) with IC50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
